molecular formula C13H21N5O2 B2773438 N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320884-23-7

N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2773438
CAS RN: 2320884-23-7
M. Wt: 279.344
InChI Key: LIJKZRJIAXQUKL-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as AZD3783, is a novel compound that has gained attention for its potential use in the treatment of various neurological disorders. It belongs to the class of drugs known as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) and has shown promising results in preclinical studies.

Mechanism of Action

N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide acts as a positive allosteric modulator of α7 nAChRs, which are involved in various physiological processes, including learning and memory, attention, and sensory processing. By binding to the receptor, N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia and depression. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is its specificity for α7 nAChRs, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, more research is needed to determine the long-term safety and efficacy of the compound.

Future Directions

Future research on N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective compounds may improve the efficacy of α7 nAChR positive allosteric modulators as a treatment option for neurological disorders.

Synthesis Methods

The synthesis of N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 8-azabicyclo[3.2.1]octan-3-one, which is then converted to 8-azabicyclo[3.2.1]octan-3-ol. The alcohol is then reacted with 1H-1,2,3-triazole-4-carboxylic acid to form the corresponding triazole ester. The ester is then reacted with 2-methoxyethylamine to yield the final product, N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide.

Scientific Research Applications

N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia and depression.

properties

IUPAC Name

N-(2-methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-20-7-5-14-13(19)18-10-2-3-11(18)9-12(8-10)17-6-4-15-16-17/h4,6,10-12H,2-3,5,7-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJKZRJIAXQUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1C2CCC1CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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